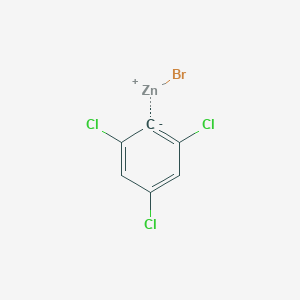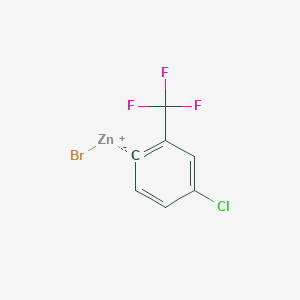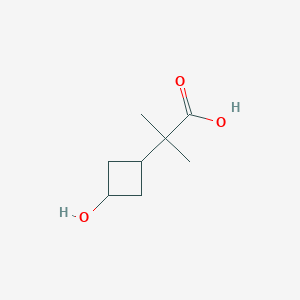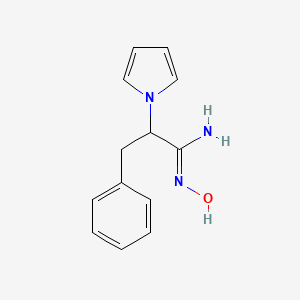
2,4,6-TrichlorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-TrichlorophenylZinc bromide is an organozinc compound that features a zinc atom bonded to a 2,4,6-trichlorophenyl group and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TrichlorophenylZinc bromide typically involves the reaction of 2,4,6-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trichlorophenyl bromide+Zn→2,4,6-TrichlorophenylZinc bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TrichlorophenylZinc bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.
Reduction: It can participate in reduction reactions where the zinc center is reduced.
Substitution: The 2,4,6-trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of functionalized organic compounds.
Scientific Research Applications
2,4,6-TrichlorophenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-TrichlorophenylZinc bromide involves the transfer of the 2,4,6-trichlorophenyl group to a target molecule. This process typically occurs through a nucleophilic attack on the zinc center, followed by the release of the bromide ion. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2,4,6-TribromophenylZinc bromide: Similar in structure but with bromine atoms instead of chlorine.
2,4,6-TrifluorophenylZinc bromide: Features fluorine atoms instead of chlorine.
PhenylZinc bromide: Lacks the halogen substituents on the phenyl ring.
Uniqueness
2,4,6-TrichlorophenylZinc bromide is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where such properties are desired.
Properties
Molecular Formula |
C6H2BrCl3Zn |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
bromozinc(1+);1,3,5-trichlorobenzene-6-ide |
InChI |
InChI=1S/C6H2Cl3.BrH.Zn/c7-4-1-5(8)3-6(9)2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
InChI Key |
DIICKFLGPXEROQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C([C-]=C1Cl)Cl)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14883646.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14883647.png)
![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)


![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
